3-(Hydroxymethyl)-5-iodobenzoic acid
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Overview
Description
3-(Hydroxymethyl)-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxymethyl group (-CH2OH) and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3-(Hydroxymethyl)benzoic acid. This reaction typically uses iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 3-(Hydroxymethyl)benzoic acid is reacted with an aryl iodide in the presence of a palladium catalyst and a base, such as potassium carbonate (K2CO3), under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-iodobenzoic acid.
Reduction: 3-(Hydroxymethyl)-5-hydroxybenzoic acid.
Substitution: 3-(Hydroxymethyl)-5-azidobenzoic acid.
Scientific Research Applications
3-(Hydroxymethyl)-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used as a precursor for radiolabeled compounds in biological studies, aiding in the tracking and imaging of biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The iodine atom can enhance the compound’s binding affinity to target proteins, while the hydroxymethyl group can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)benzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodobenzoic acid: Lacks the hydroxymethyl group, affecting its solubility and chemical behavior.
3-(Hydroxymethyl)-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position, leading to variations in reactivity and applications.
Uniqueness
3-(Hydroxymethyl)-5-iodobenzoic acid is unique due to the presence of both the hydroxymethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and improved solubility in polar solvents. These features make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H7IO3 |
---|---|
Molecular Weight |
278.04 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-iodobenzoic acid |
InChI |
InChI=1S/C8H7IO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI Key |
RTGXUDBREFKYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)I)CO |
Origin of Product |
United States |
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